Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-furoate
Description
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-furoate is a heterocyclic compound featuring a furan ring substituted at the 5-position with a sulfonamide group and at the 2-position with a methyl ester. The sulfonamide moiety is further modified with a 4-chlorophenyl group, which contributes electron-withdrawing effects that may influence the compound’s reactivity, solubility, and biological activity. Structurally, the compound combines a furan core—a five-membered aromatic ring with oxygen—with a sulfonamide linkage, a common pharmacophore in medicinal and agrochemical agents.
Properties
IUPAC Name |
methyl 5-[(4-chlorophenyl)sulfonylamino]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO5S/c1-18-12(15)10-6-7-11(19-10)14-20(16,17)9-4-2-8(13)3-5-9/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCIIBXUIPLRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-furoate typically involves the reaction of 5-amino-2-furoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-furoate undergoes various chemical reactions, including:
Oxidation: The furoate moiety can be oxidized to form corresponding furanones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Activities:
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-furoate exhibits significant antimicrobial properties. Studies have shown that sulfonamide derivatives, including this compound, possess antibacterial and antifungal activities. For instance, derivatives with similar structures have been synthesized and evaluated for their efficacy against various bacterial strains and fungi, demonstrating promising results in inhibiting growth .
Moreover, the compound has shown potential antiviral activity, particularly against plant viruses such as Tobacco Mosaic Virus (TMV). In a study involving sulfonamide derivatives combined with 1,3,4-thiadiazole rings, certain compounds exhibited approximately 50% inhibition of TMV, indicating the potential of this compound in developing antiviral agents .
Anticancer Properties:
Research has indicated that compounds containing furoate moieties can be effective in cancer treatment. The incorporation of sulfonamide groups into these structures may enhance their ability to inhibit tumor cell growth. Preliminary studies suggest that this compound could be explored further for its anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
Agricultural Applications
Herbicidal Properties:
The compound's structural characteristics suggest potential herbicidal applications. Sulfonamide derivatives have been noted for their herbicidal effects, which may extend to this compound. Research is needed to evaluate its effectiveness against specific weeds and crops to determine its viability as an agricultural chemical .
Plant Growth Regulation:
There is emerging interest in using such compounds to regulate plant growth and development. By modulating hormonal pathways or acting as growth inhibitors, this compound could contribute to agricultural practices aimed at improving crop yields under stress conditions.
Material Science
Polymer Chemistry:
this compound can be utilized in the synthesis of polymers with specific functional properties. Its sulfonamide group may impart unique characteristics to polymer matrices, enhancing thermal stability or mechanical strength. Research into copolymerization processes could lead to innovative materials suitable for various industrial applications.
Summary of Findings
The following table summarizes the applications and findings related to this compound:
Mechanism of Action
The mechanism of action of Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-furoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furoate moiety may also interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-furoate and Analogs
Key Observations:
Structural Variations: Heterocyclic Core: The target compound’s furan ester contrasts with dihydrofuranone (), benzofuran (), and triazine () cores in analogs. These differences influence ring aromaticity, stability, and interaction with biological targets. Sulfonamide vs. Sulfonylurea: Sulfonylureas () feature a urea bridge linked to a sulfonyl group, enabling herbicidal activity via acetolactate synthase inhibition. In contrast, the target’s sulfonamide group may facilitate hydrogen bonding in enzyme interactions .
Antimicrobial Potential: Quinolone carboxylates () and 4-amino-furanones () exhibit antibacterial activity, hinting that the target’s sulfonamide-furan structure could be explored for similar applications .
Synthetic Accessibility: The target compound’s synthesis may resemble ’s Michael addition-elimination route, leveraging chloro-furanone intermediates and esterification .
Biological Activity
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-furoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a furoate moiety linked to a sulfonamide group, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Functional Groups
- Furoate Group : Associated with various biochemical interactions.
- Sulfonamide Group : Known for antibacterial and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Moderate |
In a study conducted by Hamid et al., the compound showed potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like streptomycin and tetracycline in certain assays .
Anti-inflammatory Properties
The sulfonamide moiety is linked to anti-inflammatory effects. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess these properties .
Anticancer Activity
This compound has been investigated for its potential anticancer effects. In cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), the compound exhibited significant inhibitory effects, comparable to established chemotherapeutics like cisplatin and 5-fluorouracil .
The proposed mechanism of action involves:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various biological pathways.
- Cellular Interaction : The furoate moiety may interact with cellular components, disrupting normal cellular functions.
Case Studies
- Antibacterial Efficacy : A comparative study highlighted the superior antibacterial activity of this compound against resistant strains of bacteria. The compound was effective at concentrations lower than those required for conventional antibiotics .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cell lines, this compound demonstrated IC50 values significantly lower than those of standard treatments, indicating its potential as a lead compound for further drug development .
Q & A
Basic: What are the common synthetic routes for Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-furoate, and what reaction conditions are critical for yield optimization?
Answer:
The synthesis typically involves sulfonylation of a furan precursor. A validated method includes:
- Step 1: Reacting a 5-amino-2-furoate ester with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Step 2: Purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) to isolate the product.
Critical factors include: - Stoichiometry: Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete amine conversion.
- Temperature: Reactions at 0–25°C minimize side reactions like ester hydrolysis .
- Catalyst: Triethylamine enhances nucleophilicity of the amine group .
Basic: Which analytical techniques are most effective for structural characterization and purity assessment of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry of the sulfonamide and ester groups. For example, the sulfonyl group deshields adjacent protons, appearing as distinct doublets in aromatic regions .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHClNOS) with <2 ppm mass error.
- HPLC-PDA/ELSD: Quantifies purity (>95% typical), with mobile phases like acetonitrile/water (0.1% TFA) resolving polar impurities .
- X-ray Crystallography: Resolves stereoelectronic effects, such as planarity of the furan ring and intermolecular hydrogen bonds (N–H···O) influencing crystal packing .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Answer:
- Enzyme Inhibition: The sulfonamide group acts as a hydrogen-bond donor, targeting enzymes like carbonic anhydrase or BCL-2 family proteins. Analogous compounds show activity in apoptosis modulation .
- Antimicrobial Probes: Structural analogs with furan cores exhibit biofilm disruption in Gram-positive bacteria, likely via membrane permeability alteration .
- Pharmacophore Development: The 4-chlorophenylsulfonyl moiety is a scaffold for optimizing solubility (via ester hydrolysis) and binding affinity .
Advanced: How can researchers optimize synthesis yield when scaling up production for in vivo studies?
Answer:
- Solvent Selection: Switching from THF to DMF improves solubility of intermediates, reducing reaction time from 55 h to 24 h .
- Catalytic Additives: Substoichiometric DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating the sulfonyl chloride .
- Workflow Integration: One-pot strategies combining sulfonylation and esterification reduce purification steps, improving overall yield (e.g., 50% → 65%) .
- Process Analytics: In-line FTIR monitors sulfonamide formation in real time, enabling immediate adjustments .
Advanced: How should conflicting data in biological activity assays (e.g., IC50_{50}50 variability) be resolved?
Answer:
- Assay Standardization:
- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence polarization) with cellular viability assays (e.g., MTT) to distinguish target-specific effects .
- Metabolic Stability: Test compound integrity post-incubation (via LC-MS) to rule out degradation confounding results .
Advanced: What computational methods are recommended for predicting the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model sulfonamide binding to hydrophobic pockets (e.g., BCL-2’s P4 pocket) .
- MD Simulations: GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-protein complexes, focusing on hydrogen bonds between the sulfonyl group and Arg/Lys residues .
- QSAR Modeling: Train models on analogs (e.g., methyl 4-chloro-5-sulfonyl benzoates) to predict logP and pKa, guiding SAR studies .
Advanced: How can researchers assess the compound’s stability under varying physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 h; monitor degradation via HPLC. Ester groups are prone to hydrolysis at pH >6 .
- Light/Thermal Stability: Expose solid samples to ICH Q1B conditions (e.g., 1.2 million lux·h) and 40°C/75% RH for 4 weeks. Sulfonamides generally show robust stability .
- Oxidative Stress: Treat with 0.1% HO; LC-MS identifies sulfoxide byproducts .
Advanced: What strategies elucidate metabolic pathways of this compound in preclinical models?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH; identify phase I metabolites (e.g., ester hydrolysis to carboxylic acid) via UPLC-QTOF .
- Isotope Labeling: Synthesize C-labeled methyl ester to track demethylation pathways .
- Biliary Excretion Studies: Cannulate rats to collect bile; detect glucuronide conjugates of the hydrolyzed product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
